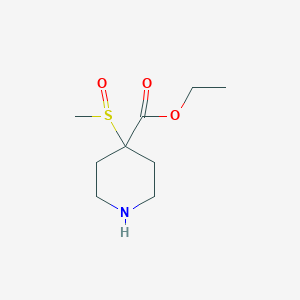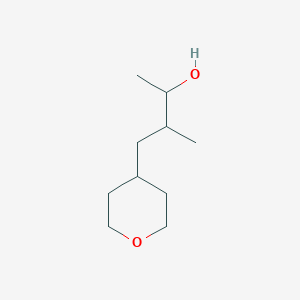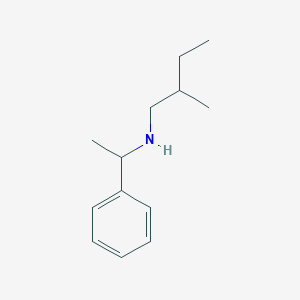
(2-Methylbutyl)(1-phenylethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylbutyl)(1-phenylethyl)amine is an organic compound with the molecular formula C13H21N. It is a type of amine, which is a class of compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups. This compound is known for its unique structure, which combines a 2-methylbutyl group with a 1-phenylethyl group attached to an amine nitrogen.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (2-Methylbutyl)(1-phenylethyl)amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of a haloalkane with an amine. For instance, the reaction of 2-methylbutyl bromide with 1-phenylethylamine in the presence of a base such as sodium hydroxide can yield the desired product. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production rate and purity of the compound.
化学反应分析
Types of Reactions
(2-Methylbutyl)(1-phenylethyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reactants used.
科学研究应用
(2-Methylbutyl)(1-phenylethyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Methylbutyl)(1-phenylethyl)amine involves its interaction with various molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate biochemical pathways and physiological processes, leading to its observed effects.
相似化合物的比较
Similar Compounds
Phenethylamine: A simpler structure with a phenyl group attached to an ethylamine chain.
2-Methylbutylamine: Contains only the 2-methylbutyl group attached to an amine.
1-Phenylethylamine: Contains only the 1-phenylethyl group attached to an amine.
Uniqueness
(2-Methylbutyl)(1-phenylethyl)amine is unique due to the combination of both the 2-methylbutyl and 1-phenylethyl groups in its structure. This dual substitution provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C13H21N |
|---|---|
分子量 |
191.31 g/mol |
IUPAC 名称 |
2-methyl-N-(1-phenylethyl)butan-1-amine |
InChI |
InChI=1S/C13H21N/c1-4-11(2)10-14-12(3)13-8-6-5-7-9-13/h5-9,11-12,14H,4,10H2,1-3H3 |
InChI 键 |
VOWTWTNWYPEPNV-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CNC(C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(Difluoromethyl)-1H-imidazol-2-yl]methanesulfonyl chloride](/img/structure/B13224603.png)

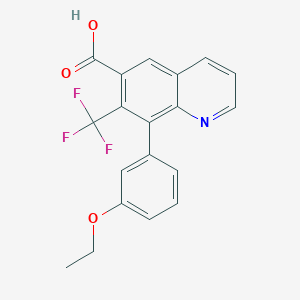
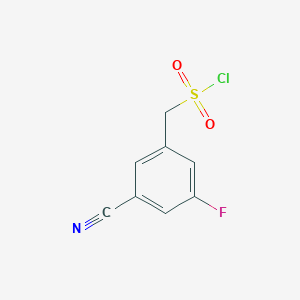
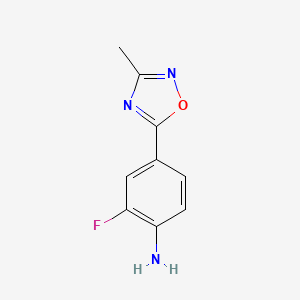
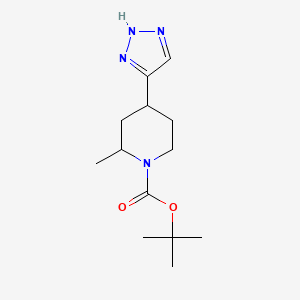
![1-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13224635.png)
![[3-(Aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]methanol](/img/structure/B13224648.png)
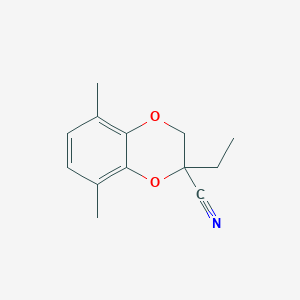

![5-[1-(Propan-2-yl)-1H-pyrazol-4-yl]pyridine-2-carboxylic acid](/img/structure/B13224674.png)
